7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE
Overview
Description
7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chloro, fluoro, methyl, and pyridinyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the reactions.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro or carbonyl groups.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted quinoline derivatives.
Scientific Research Applications
7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
7-CHLORO-N-[(2-FLUOROPHENYL)METHYL]-8-METHYL-2-(PYRIDIN-4-YL)QUINOLINE-4-CARBOXAMIDE can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial properties, chloroquine shares a similar quinoline core but differs in its substituents, which impart different biological activities.
Quinoline-4-carboxamide: This compound has a simpler structure and is used in various chemical syntheses but lacks the specific biological activities of the more complex derivative.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin, which also target bacterial DNA gyrase but have different substituents and broader antimicrobial spectra.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-chloro-N-[(2-fluorophenyl)methyl]-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O/c1-14-19(24)7-6-17-18(23(29)27-13-16-4-2-3-5-20(16)25)12-21(28-22(14)17)15-8-10-26-11-9-15/h2-12H,13H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPZCGRLJNYTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=CC=C3F)C4=CC=NC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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